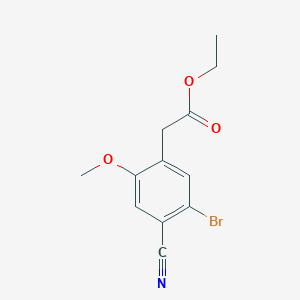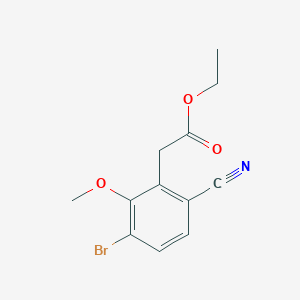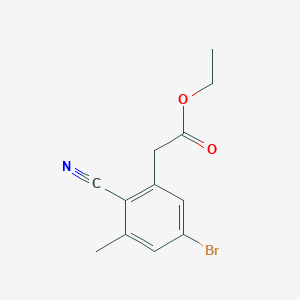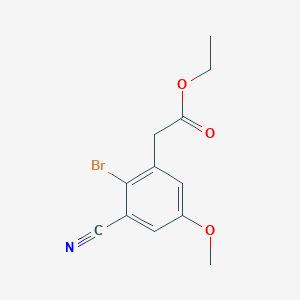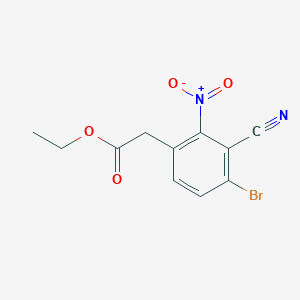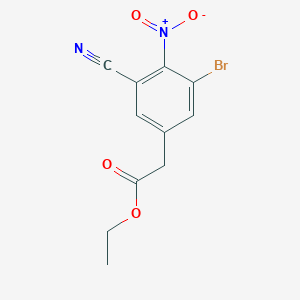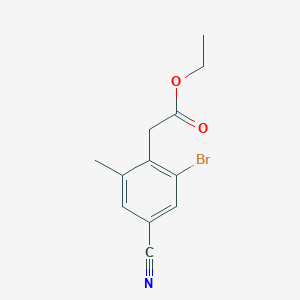
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime
Descripción general
Descripción
“(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime” is a chemical compound with the CAS Number: 6134-79-8 . It has a linear formula of C8H9NO3 . The molecular weight of this compound is 167.16 .
Molecular Structure Analysis
The InChI code for “(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime” is 1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-5,10-11H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime” has a molecular weight of 167.16 .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, a derivative of dehydroabietic acid, has been studied for its crystal structure. The compound exhibits a trans-ring junction with the cyclohexane rings in chair and half-chair conformations. The C=N double bond specifically exhibits an E conformation, revealing insights into its structural dynamics and potential reactivity under certain conditions (Rao, Cui, & Zheng, 2014).
Synthetic Applications
In the realm of organic synthesis, (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime serves as a crucial intermediate. For instance, its derivative was utilized in the synthesis of N-acetyl enamides through a reductive acetylation process mediated by iron(II) acetate (Tang et al., 2014). Furthermore, the compound has been involved in enantioselective oxa-Michael addition reactions catalyzed by chiral N,N′-dioxide-iron(II) complexes, indicating its versatility in stereoselective synthesis (Chang et al., 2008).
Molecular Dynamics and Interaction Studies
Studies on molecular dynamics have been conducted to understand the behavior of compounds related to (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime. For example, cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime was investigated in solution using NMR to confirm the formation of hydrogen bonds and understand its molecular dynamics (Mamedov et al., 2010).
Material Science and Catalysis
The compound and its derivatives have shown promise in material science and catalysis. For instance, mono- and dinuclear Ni(II) complexes constructed from ligands similar to (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime have been synthesized and characterized for their spectroscopic, electrochemical, thermal, and antimicrobial properties, showcasing the compound's role in developing complex materials (Chai et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRUMXSHZSJGM-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



